
パシレチドジアスパルテート
説明
パシレオチドジアスパルテートは、ソマトスタチン様活性を有する合成長作用性環状ヘキサペプチドです。 それはSigniforという商品名で販売されており、主にクッシング病と下垂体性巨人症の治療に使用されます 。 パシレオチドジアスパルテートは、クッシング病の患者における下垂体腺腫からのコルチコトロピンの分泌を阻害する、ソマトスタチン受容体に結合するソマトスタチンアナログです .
2. 製法
合成経路と反応条件: パシレオチドの合成には、固相上でアミノ酸を順次付加して、直鎖状の保護されたパシレオチドを得て、その後脱保護して環化して最終生成物を得る方法が用いられます 。このプロセスには通常、ペプチドの正しい配列と構造を確保するために、保護基と活性化剤の使用が含まれます。
工業生産方法: パシレオチドジアスパルテートの工業生産には、高い純度(HPLCで99.0%以上)を達成するためのフラグメントカップリングが含まれます 。 このプロセスはスケーラブルであり、皮下注射用の滅菌溶液を調製するために酒石酸緩衝液を使用します .
科学的研究の応用
Cushing's Disease
Cushing's disease is characterized by excessive cortisol production, often due to pituitary adenomas secreting ACTH. Pasireotide diaspartate is indicated for adult patients with Cushing's disease who are not candidates for surgery or have not achieved remission post-surgery.
- Efficacy : Clinical trials have demonstrated that pasireotide significantly reduces urinary free cortisol levels. In a Phase III trial involving 162 patients, those receiving pasireotide showed a marked decrease in cortisol levels after six months, with 15% of patients on the lower dose and 26% on the higher dose achieving normal cortisol levels .
- Long-term Outcomes : A real-world observational study indicated that pasireotide provided sustained reductions in mean urinary free cortisol over a treatment duration of up to three years, with a notable safety profile .
Acromegaly
Acromegaly results from excess growth hormone, often due to pituitary tumors. Pasireotide has been shown to be effective in managing this condition as well.
- Clinical Findings : In studies, pasireotide treatment led to significant reductions in growth hormone levels and improvements in clinical symptoms associated with acromegaly .
Safety Profile
While pasireotide is generally well tolerated, it is associated with hyperglycemia due to its inhibitory effects on insulin secretion. Monitoring blood glucose levels is essential during treatment . The incidence of hyperglycemia-related adverse events can be managed effectively if addressed promptly .
Case Study 1: Cushing's Disease Management
A study involving 29 patients receiving pasireotide demonstrated that after 15 days of treatment, 22 patients experienced reduced cortisol levels, with five returning to normal levels . This rapid response highlights the drug's potential for immediate therapeutic effects.
Case Study 2: Long-term Efficacy
In a multicenter observational study of patients treated with pasireotide for Cushing's disease, results showed that over time, many patients maintained normal urinary free cortisol levels. The study reported that prior users had better management of hyperglycemia compared to new users .
Data Summary
Application | Indication | Efficacy | Safety Profile |
---|---|---|---|
Cushing's Disease | Adults not suitable for surgery | Significant reduction in urinary free cortisol levels | Risk of hyperglycemia |
Acromegaly | Growth hormone excess | Reduction in growth hormone levels | Similar safety concerns |
作用機序
パシレオチドは、サブタイプ1、3、5を含む幅広いソマトスタチン受容体に結合することにより、薬理作用を発揮します 。 この結合は、副腎皮質刺激ホルモン(ACTH)の分泌を阻害し、クッシング病の患者におけるコルチゾールのレベル低下につながります 。 パシレオチドは、ヒト成長ホルモン(HGH)、グルカゴン、インスリンの放出も阻害するため、下垂体性巨人症の治療に効果的です .
6. 類似の化合物との比較
パシレオチドは、コルチコトロフ腺腫細胞で過剰発現しているソマトスタチン受容体サブタイプ5に対する高い親和性により、ソマトスタチンアナログの中でもユニークです 。 これは、異なる受容体結合プロファイルを有する、オクトレオチドやランレオチドなどの他のソマトスタチンアナログとは異なります .
類似の化合物:
オクトレオチド: 下垂体性巨人症や特定の種類の腫瘍の治療に使用される別のソマトスタチンアナログです。
ランレオチド: オクトレオチドと同様に、下垂体性巨人症や神経内分泌腫瘍の長期治療に使用されます。
バプレオチド: 主に食道静脈瘤出血の治療に使用されるソマトスタチンアナログです。
パシレオチドのより幅広い結合プロファイルと特定の受容体サブタイプに対する高い親和性は、特定の内分泌疾患に対するより効果的な治療選択肢となっています .
生化学分析
Biochemical Properties
Pasireotide Diaspartate exhibits a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2 . The binding and activation of the somatostatin receptors cause inhibition of ACTH secretion and result in reduced cortisol secretion in Cushing’s disease patients . This agent is also more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin .
Cellular Effects
Pasireotide Diaspartate has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting ACTH secretion, which results in reduced cortisol secretion in Cushing’s disease patients . This agent also inhibits the release of human growth hormone (HGH), glucagon, and insulin .
Molecular Mechanism
The molecular mechanism of Pasireotide Diaspartate involves its activation of a broad spectrum of somatostatin receptors . The binding and activation of these receptors inhibit ACTH secretion, leading to reduced cortisol secretion in Cushing’s disease patients . Pasireotide Diaspartate is also more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin .
Temporal Effects in Laboratory Settings
Long-term disease control has been reported in patients treated with Pasireotide Diaspartate . The biochemical effectiveness of Pasireotide Diaspartate is burdened by the negative impact on glucose tolerance .
Metabolic Pathways
Pasireotide Diaspartate is involved in the somatostatin signaling pathway . It inhibits the secretion of various hormones and neurotransmitters, thereby affecting metabolic flux and metabolite levels .
Transport and Distribution
Pasireotide Diaspartate is widely distributed and has a volume of distribution of >100L . It is eliminated mostly by hepatic clearance (biliary excretion) with some minor renal clearance .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pasireotide involves the sequential addition of amino acids on a solid phase to yield linear protected pasireotide, which is then deprotected and cyclized to form the final product . The process typically involves the use of protecting groups and activating agents to ensure the correct sequence and structure of the peptide.
Industrial Production Methods: Industrial production of pasireotide diaspartate involves fragment coupling to achieve high purity (greater than 99.0% by HPLC) . The process is scalable and involves the use of a tartaric acid buffer to prepare a sterile solution for subcutaneous injection .
化学反応の分析
反応の種類: パシレオチドは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応は、ペプチドを修飾して所望の薬理学的特性を得るために不可欠です。
一般的な試薬と条件: パシレオチドの合成に使用される一般的な試薬には、N,O-ビス(トリメチルシリル)アセトアミド(BSA)とN-ヒドロキシスクシンイミドエステル(NHS)がカップリング剤として含まれます 。これらの反応は通常、高収率と高純度を確保するために、制御された条件下で行われます。
生成される主な生成物: これらの反応から生成される主な生成物は、環状ヘキサペプチドのパシレオチドであり、ソマトスタチン受容体に対する高い親和性を示し、内分泌疾患の治療に使用されます .
類似化合物との比較
Octreotide: Another somatostatin analog used in the treatment of acromegaly and certain types of tumors.
Lanreotide: Similar to octreotide, used for long-term treatment of acromegaly and neuroendocrine tumors.
Vapreotide: A somatostatin analog used primarily for the treatment of esophageal variceal bleeding.
Pasireotide’s broader binding profile and higher affinity for specific receptor subtypes make it a more effective treatment option for certain endocrine disorders .
生物活性
Pasireotide diaspartate is a synthetic analog of somatostatin, primarily used in the treatment of Cushing's disease and other neuroendocrine tumors. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article delves into these aspects, supported by data tables and case studies.
Pasireotide exerts its pharmacological effects through binding to somatostatin receptors (SSTRs). It has a high affinity for SSTR subtypes 1, 2, 3, and 5, which are involved in inhibiting hormone secretion from various endocrine glands. This mechanism is particularly relevant in conditions characterized by excessive hormone production, such as Cushing's disease.
Table 1: Binding Affinities of Pasireotide to Somatostatin Receptors
Receptor Type | Binding Affinity (Ki) |
---|---|
SSTR1 | High |
SSTR2 | Moderate |
SSTR3 | High |
SSTR4 | Low |
SSTR5 | High |
Pharmacokinetics
Pasireotide demonstrates linear pharmacokinetics across a range of doses. Key pharmacokinetic parameters include:
- Absorption : Peak plasma concentrations are reached within 0.25 to 0.5 hours post-administration.
- Volume of Distribution : Greater than 100 L, indicating extensive tissue distribution.
- Protein Binding : Approximately 88%.
- Metabolism : Minimal metabolism occurs; primarily excreted unchanged.
- Half-Life : Approximately 12 hours.
- Elimination : Primarily via hepatic clearance (48% biliary excretion) and minor renal clearance (7.63%) .
Clinical Efficacy
Pasireotide has shown significant clinical efficacy in managing Cushing's disease. A Phase III trial involving 162 patients demonstrated that after six months of treatment:
- Urinary Free Cortisol (UFC) levels normalized in:
- 15% of patients on 600 µg
- 26% of patients on 900 µg
- Average weight loss was noted at 6.7 kg, with improvements in blood pressure and lipid profiles .
Case Study Example : In a proof-of-concept study with 39 patients, pasireotide reduced UFC levels in 76% of cases after a short-term treatment period. After six months, nearly half the patients experienced substantial reductions in UFC levels .
Long-Term Efficacy and Safety
Long-term studies have indicated that pasireotide maintains its efficacy over extended periods. In a study with an extension phase lasting up to 36 months:
- Median mUFC remained within normal limits for over half the patients.
- Clinical improvements were sustained, although hyperglycemia-related adverse events occurred in approximately 39.5% of patients .
Adverse Effects
While pasireotide is generally well-tolerated, it can lead to several adverse effects:
特性
IUPAC Name |
(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H66N10O9.2C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;2*5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2*2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2*2-/m100/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEFMPSSNFRRNC-HQUONIRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H80N12O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
820232-50-6 | |
Record name | Pasireotide diaspartate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820232506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PASIREOTIDE DIASPARTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4P76SY3N4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。